molecular formula C11H12N4S B1447000 5-(2-Cyclopropylpyrimidin-4-yl)-4-methylthiazol-2-amine CAS No. 790707-05-0

5-(2-Cyclopropylpyrimidin-4-yl)-4-methylthiazol-2-amine

Cat. No. B1447000
CAS RN: 790707-05-0
M. Wt: 232.31 g/mol
InChI Key: QGRFIFYWZXQQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Cyclopropylpyrimidin-4-yl)-4-methylthiazol-2-amine, commonly referred to as CPM-MTA, is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound with a molecular weight of 229.3 g/mol and a melting point of 115-116°C. CPM-MTA has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Antiproliferative Agent Development

The compound’s structure is similar to that of pyrido[2,3-d]pyrimidin-5-one derivatives, which are known for their antiproliferative properties. This suggests that 5-(2-Cyclopropylpyrimidin-4-yl)-4-methylthiazol-2-amine could be used in the development of new antiproliferative agents, potentially useful in cancer research and therapy .

Antimicrobial Activity

Compounds with a pyrimidine core have exhibited antimicrobial activities. Therefore, this compound may serve as a base for synthesizing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .

Anti-inflammatory and Analgesic Applications

The related pyrimidine derivatives have shown anti-inflammatory and analgesic activities. Research into the applications of 5-(2-Cyclopropylpyrimidin-4-yl)-4-methylthiazol-2-amine could lead to the development of new medications to treat inflammation and pain .

Hypotensive Agents

Pyrimidine derivatives have also been associated with hypotensive effects, indicating that this compound could be explored for its potential use in managing high blood pressure conditions .

Antihistaminic Effects

The structural similarity to compounds with antihistaminic activity suggests that 5-(2-Cyclopropylpyrimidin-4-yl)-4-methylthiazol-2-amine could be investigated for use in allergy treatments, providing relief from allergic reactions .

Tyrosine Kinase Inhibition

Pyrido[2,3-d]pyrimidin-7-one derivatives, which are structurally related, have been noted as tyrosine kinase inhibitors. This compound could be studied for its efficacy in inhibiting tyrosine kinases, which are therapeutic targets in various diseases, including cancer .

Cyclin-dependent Kinase (CDK) Inhibition

The compound could also be researched for its potential as a CDK inhibitor, which is significant in the regulation of cell cycle progression and is a target for cancer therapy .

Synthesis of Heterocyclic Compounds

Due to its heterocyclic nature, this compound could be used in the synthesis of more complex heterocyclic compounds, which are crucial in pharmaceuticals and materials science .

properties

IUPAC Name

5-(2-cyclopropylpyrimidin-4-yl)-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c1-6-9(16-11(12)14-6)8-4-5-13-10(15-8)7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRFIFYWZXQQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Cyclopropylpyrimidin-4-yl)-4-methylthiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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